molecular formula C16H14ClNO2 B2959702 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid CAS No. 52263-56-6

2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid

Cat. No.: B2959702
CAS No.: 52263-56-6
M. Wt: 287.74
InChI Key: UMFUSWPRRINICR-UHFFFAOYSA-N
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Description

2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid is a compound that belongs to the class of carbazole derivatives. It is a propanoic acid in which one of the methylene hydrogens is substituted by a 6-chloro-9H-carbazol-2-yl group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid can be achieved through multiple synthetic pathways. One common method involves the treatment of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid with methanol in the presence of concentrated sulfuric acid, leading to the formation of methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. This methylic ester is then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate. The hydrazide derivative is then reacted with acyl chlorides to form N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoil]-N’-R-substituted-benzoylhydrazine, which, in reaction with phosphorus oxychloride, gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Carprofen: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features and biological activities.

    Indomethacin: Another NSAID that shares similar mechanisms of action but differs in its chemical structure.

    Diclofenac: A widely used NSAID with comparable anti-inflammatory and analgesic properties.

Uniqueness

2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-(6-chloro-9-methylcarbazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-9(16(19)20)10-3-5-12-13-8-11(17)4-6-14(13)18(2)15(12)7-10/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFUSWPRRINICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2C)C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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